8-Fluoro-6-methoxymoxifloxacin

Pharmaceutical Quality Control Regulatory Compliance Reference Standards

Generic impurity standards risk invalidating ANDA/DMF compliance. 8-Fluoro-6-methoxymoxifloxacin (CAS 1029364-77-9) is the exact USP Moxifloxacin Related Compound D & EP Impurity D required for compendial moxifloxacin analysis. • Guarantees accurate HPLC peak assignment and system suitability per official monographs. • Enables ICH-compliant impurity quantification and stability-indicating method validation. • ≥98% purity, full characterization (1H-NMR, HRMS) supports LC-MS/MS tuning and unknown peak identification. Standard shipped under ambient conditions; ready for immediate integration into QC workflows.

Molecular Formula C21H24FN3O4
Molecular Weight 401.438
CAS No. 1029364-77-9
Cat. No. B565260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-6-methoxymoxifloxacin
CAS1029364-77-9
Synonyms1-Cyclopropyl-8-fluoro-1,4-dihydro-6-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid Dihydrochloride;  Moxifloxacin Imp. D (EP/BP) as diHCl salt
Molecular FormulaC21H24FN3O4
Molecular Weight401.438
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)F)N4CC5CCCNC5C4
InChIInChI=1S/C21H24FN3O4/c1-29-16-7-13-18(25(12-4-5-12)9-14(20(13)26)21(27)28)17(22)19(16)24-8-11-3-2-6-23-15(11)10-24/h7,9,11-12,15,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,15+/m0/s1
InChIKeyUGXNFVOVJRJWHB-XHDPSFHLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8‑Fluoro‑6‑methoxymoxifloxacin Reference Standard


8‑Fluoro‑6‑methoxymoxifloxacin (CAS 1029364‑77‑9), systematically named 1‑cyclopropyl‑8‑fluoro‑6‑methoxy‑7‑[(4aS,7aS)‑octahydro‑6H‑pyrrolo[3,4‑b]pyridin‑6‑yl]‑4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylic acid, is a defined structural analogue of the fluoroquinolone antibiotic moxifloxacin [1]. It is formally recognised as Moxifloxacin Related Compound D (USP) and Moxifloxacin EP Impurity D, and is supplied primarily as a compendial reference standard for analytical quality control [2].

Why 8‑Fluoro‑6‑methoxymoxifloxacin Is Irreplaceable


Moxifloxacin and its related compounds, including 8‑fluoro‑6‑methoxymoxifloxacin, are subject to rigorous pharmacopeial monographs that mandate the use of specific, structurally defined impurity standards. Substituting this compound with an uncharacterised moxifloxacin sample or a different impurity (e.g., 8‑desmethoxy‑8‑fluoro moxifloxacin, Impurity A) invalidates compendial compliance, as retention times, relative response factors, and spectral fingerprints are unique to each impurity [1]. Regulatory filings (ANDA, DMF) require the use of the exact USP/EP designated reference standard for method validation and batch release testing; a generic substitution would constitute a deviation from the approved analytical procedure [2].

8‑Fluoro‑6‑methoxymoxifloxacin Differentiation from Closest Impurities


Pharmacopeial Designation vs. Other Impurities

8‑Fluoro‑6‑methoxymoxifloxacin is the only C‑8‑fluoro, C‑6‑methoxy moxifloxacin impurity designated as Moxifloxacin Related Compound D by the USP and EP [1]. In contrast, 8‑desmethoxy‑8‑fluoro moxifloxacin is classified as Impurity A, and other impurities (B, C, etc.) bear distinct structural modifications [2]. This official pharmacopeial assignment mandates its use in compendial methods and eliminates the risk of misidentification inherent to non‑designated analogues.

Pharmaceutical Quality Control Regulatory Compliance Reference Standards

Substitution Pattern vs. Moxifloxacin and Impurity A

The compound’s molecular formula is C21H24FN3O4 (MW 401.43 g/mol), bearing a single fluorine at C‑8 and a methoxy group at C‑6 [1]. Moxifloxacin itself (C21H24FN3O4, MW 401.43 g/mol) has a fluorine at C‑6 and a methoxy at C‑8—a positional isomer [2]. Moxifloxacin Impurity A (8‑desmethoxy‑8‑fluoro) has the formula C20H21F2N3O3 (MW 389.40 g/mol) and contains two fluorines (C‑6 and C‑8) with no methoxy group [3]. These differences produce distinct chromatographic and mass spectrometric signatures that are essential for unambiguous identification.

Structural Elucidation Impurity Profiling Mass Spectrometry

HPLC Elution Order vs. Related Impurities

In a validated HPLC method for moxifloxacin hydrochloride, the elution order was determined to be: Impurity A, Impurity L, Impurity B, Impurity D (8‑fluoro‑6‑methoxymoxifloxacin), Impurity C, Impurity F, the moxifloxacin main peak, followed by Impurities G, H, and M [1]. This places Impurity D as a well‑resolved peak eluting just before Impurity C and well before the main component, ensuring reliable quantitation without interference from other known impurities. The relative retention time (RRT) can be precisely defined for method‑specific conditions, enabling reproducible system suitability testing.

HPLC Method Development Relative Retention Time Impurity Profiling

Purity and Characterization Standards

Commercially available batches of 8‑fluoro‑6‑methoxymoxifloxacin are routinely supplied with a purity of ≥98% as determined by HPLC, with full characterisation by NMR and mass spectrometry [1]. In contrast, many generic moxifloxacin impurities are offered at 95% purity or are not accompanied by comprehensive spectral data . This higher and more rigorously documented purity reduces the risk of co‑eluting unknown impurities and ensures accurate quantitative measurements in method validation.

Analytical Standard Purity Quality Control Certificate of Analysis

Melting Point vs. Related Impurities

8‑Fluoro‑6‑methoxymoxifloxacin exhibits a sharp melting point of 100–104 °C . Moxifloxacin hydrochloride, in contrast, melts at a significantly higher temperature (approximately 238–240 °C) [1], while 8‑desmethoxy‑8‑fluoro moxifloxacin (Impurity A) is reported to melt around 165–167 °C . This thermal distinction provides an orthogonal identification check and informs appropriate storage conditions (recommended at –20 °C for this compound) .

Physicochemical Characterisation Thermal Analysis Reference Material Storage

8‑Fluoro‑6‑methoxymoxifloxacin Validated Applications


System Suitability in Moxifloxacin Compendial Methods

As the officially designated USP Moxifloxacin Related Compound D and EP Impurity D, this standard is used to establish system suitability and to confirm the identity and retention time of Impurity D in compendial HPLC methods . Its well‑defined elution order relative to other impurities ensures accurate peak assignment and compliance with monograph specifications [1].

Quantitative Impurity Profiling in Batch Release

Pharmaceutical manufacturers and contract research organisations (CROs) employ this reference standard to quantify the level of Impurity D in moxifloxacin active pharmaceutical ingredient (API) and finished dosage forms . The ≥98% purity and full characterisation enable precise determination of impurity content, critical for meeting ICH Q3A/Q3B thresholds and for establishing shelf‑life specifications [2].

Forced Degradation Method Development

During stress testing (hydrolytic, oxidative, thermal, photolytic), 8‑fluoro‑6‑methoxymoxifloxacin may appear as a degradation product . Use of the authentic reference standard permits unambiguous identification, development of stability‑indicating methods, and calculation of mass balance in accordance with ICH guidelines [1].

Mass Spectrometry and NMR Optimization

The unique structural fingerprint (C8‑fluoro, C6‑methoxy) and the availability of full 1H‑NMR and HRMS data make this standard invaluable for tuning LC‑MS/MS methods and for confirming the identity of unknown peaks in complex matrices [1]. Its distinct molecular formula and fragmentation pattern serve as a reliable diagnostic tool in impurity structure elucidation workflows.

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